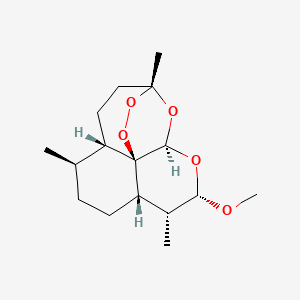

Artemeter

Descripción general

Descripción

Artemeter (SM-224) es un derivado semisintético de la artemisinina, una lactona de peróxido natural derivada del remedio herbal chino tradicional Artemisia annua L. Este compuesto es conocido principalmente por su potente actividad antimalárica y se utiliza en combinación con lumefantrina para tratar la malaria aguda no complicada causada por Plasmodium falciparum . This compound mejora la solubilidad y la actividad antimalárica de su compuesto parental, la artemisinina .

Mecanismo De Acción

Artemeter ejerce sus efectos interactuando con el hemo, un subproducto de la degradación de la hemoglobina, en las etapas eritrocíticas de Plasmodium falciparum . Esta interacción da como resultado la formación de radicales tóxicos de oxígeno y carbono centrados, que dañan los componentes celulares del parásito . Además, this compound inhibe la síntesis de ácidos nucleicos y proteínas en el parásito .

Aplicaciones Científicas De Investigación

Artemeter tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Análisis Bioquímico

Biochemical Properties

Artemether interacts with various biomolecules in the body. It is metabolized into the active metabolite dihydroartemisinin, primarily by hepatic enzymes CYP3A4/5 . This metabolite is responsible for the majority of the antimalarial activity of artemether .

Cellular Effects

Artemether exerts its effects on the erythrocytic stages of Plasmodium spp., inhibiting nucleic acid and protein synthesis . This leads to the death of the malaria parasite, effectively treating the infection .

Molecular Mechanism

The molecular mechanism of action of artemether involves the inhibition of PfATP6, an enzyme regulating cellular calcium concentration . The malfunctioning of PfATP6 leads to intracellular calcium accumulation, which in turn causes cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, artemether has shown adequate efficacy and safety for the treatment of uncomplicated falciparum malaria . The drug is well tolerated, and no serious adverse event was reported .

Dosage Effects in Animal Models

In animal studies, the LD50 of Artemether in mice is a single i.g. administration of 895mg/kg and a single i.m. injection of 296mg/kg dose; in rats, the LD50 is a single i.m. injection of 597mg/kg dose .

Metabolic Pathways

Artemether is involved in metabolic pathways where it is converted into dihydroartemisinin, its active metabolite, primarily by hepatic enzymes CYP3A4/5 .

Transport and Distribution

Artemether is highly bound to protein (95.4%), and its absorption is improved 2- to 3-fold with food . This suggests that it is distributed within the body through the circulatory system, bound to proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the erythrocytic stages of Plasmodium spp., where it exerts its antimalarial effects .

Métodos De Preparación

Artemeter se sintetiza a través de una ruta semisintética a partir de artemisinina. El proceso implica la reducción de artemisinina a dihidroartemisinina, seguida de metilación para producir this compound . Las condiciones de reacción suelen implicar el uso de agentes reductores como el borohidruro de sodio y agentes metilantes como el yoduro de metilo . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Artemeter experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse para formar varios metabolitos, incluida la dihidroartemisinina.

Reducción: La reducción de artemisinina a dihidroartemisinina es un paso clave en la síntesis de this compound.

Sustitución: La metilación de dihidroartemisinina para formar this compound es un ejemplo de una reacción de sustitución.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción e yoduro de metilo para la metilación . Los principales productos formados a partir de estas reacciones son dihidroartemisinina y this compound .

Comparación Con Compuestos Similares

Artemeter es parte de la clase de fármacos antimaláricos de la artemisinina, que también incluye artesunato y dihidroartemisinina . En comparación con estos compuestos, this compound tiene un inicio rápido de la acción y se elimina rápidamente del cuerpo . Su combinación con lumefantrina aumenta su eficacia y proporciona un rápido alivio sintomático . La característica única de this compound es su mayor solubilidad y actividad antimalárica en comparación con su compuesto parental, artemisinina .

Compuestos similares incluyen:

Propiedades

Número CAS |

71963-77-4 |

|---|---|

Fórmula molecular |

C16H26O5 |

Peso molecular |

298.37 g/mol |

Nombre IUPAC |

(13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16-/m1/s1 |

Clave InChI |

SXYIRMFQILZOAM-OVYOIAOHSA-N |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

SMILES isomérico |

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC)C |

SMILES canónico |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Apariencia |

Solid powder |

Color/Form |

Crystals |

melting_point |

86 to 88 °C |

Key on ui other cas no. |

71963-77-4 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble 4.57e-01 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha Artemether alpha-Artemether artemether artemether, (3R-(3alpha,5abeta,6alpha,8abeta,9alpha,10beta,12beta,12aR*))-isomer artemether, (3R-(3alpha,5abeta,6beta,8aalpha,9alpha,10beta,12beta,12aR*))-isomer artemether, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer artenam beta Arthemeter beta-arthemeter O Methyldihydroartemisinine O-methyldihydroartemisinine |

Presión de vapor |

4X10-5 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of artemether against malaria parasites?

A1: While the exact mechanism remains incompletely understood, artemether is part of the artemisinin family and is believed to exert its antimalarial action through its interaction with heme. [] Inside the parasite, artemether is activated upon interaction with heme, a product of hemoglobin digestion within the parasite's food vacuole. This interaction leads to the production of free radicals that cause significant damage to parasite proteins and other biomolecules, ultimately leading to parasite death. [, ]

Q2: Does artemether have any impact on the host's physiology beyond its antiparasitic activity?

A2: Research suggests that even in the absence of malaria infection, artemether can induce oxidative stress in the ovary and uterus of rats, potentially disrupting hormonal balance. [] Additionally, in studies on guinea pigs, artemether-lumefantrine combination therapy was associated with biochemical changes indicative of potential toxicity to renal and reproductive functions. [] More research is needed to fully elucidate the effects of artemether on host physiology.

Q3: What is the molecular formula and weight of artemether?

A3: Artemether has the molecular formula C16H26O5 and a molecular weight of 298.38 g/mol. []

Q4: How stable are reconstituted artemether-lumefantrine suspensions commonly used for pediatric malaria treatment?

A4: Studies indicate that reconstituted suspensions of artemether-lumefantrine remained stable for the observed period when prepared with various types of water. The active substances were not degraded, and the concentrations of both artemether and lumefantrine remained within acceptable limits. Importantly, no bacterial or fungal contamination was observed in these suspensions. []

Q5: What challenges are associated with the formulation of artemether due to its physicochemical properties?

A5: Artemether exhibits low aqueous solubility, which can hinder its dissolution and absorption, leading to poor bioavailability and suboptimal therapeutic outcomes. [, ]

Q6: What strategies have been explored to enhance the solubility and bioavailability of artemether?

A6: Researchers have investigated the use of solid dispersions (SDs) and self-emulsified solid dispersions (SESDs) to enhance artemether's solubility. By incorporating polyethylene glycol 6000 and other excipients, studies have achieved a significant improvement in artemether's solubility and dissolution rate. []

Q7: How does the choice of solvent impact the solubility of artemether during formulation?

A7: Studies have shown that artemether demonstrates varying solubility in different oils and surfactants. For example, it shows higher solubility in medium-chain triglycerides (MCT) compared to other oils like olive oil, soybean oil, and castor oil. Among surfactants, OP emulsifier resulted in higher artemether solubility compared to others tested. []

Q8: How does food intake affect the pharmacokinetics of artemether and lumefantrine?

A8: Food intake significantly enhances the bioavailability of both artemether and lumefantrine. This is especially crucial for lumefantrine, which is highly lipophilic. Studies suggest that even a small amount of fat (around 1.6 g) with the medication is sufficient to achieve adequate lumefantrine exposure. []

Q9: How is artemether metabolized in the body?

A9: Artemether is rapidly metabolized to its main active metabolite, dihydroartemisinin (DHA). [] Both artemether and DHA contribute to the drug's antimalarial activity.

Q10: Does artemether induce its own metabolism?

A10: Yes, studies have shown that multiple dosing of artemether leads to the autoinduction of its metabolism to DHA, which also exhibits potent antimalarial activity. []

Q11: What is the comparative efficacy of artemether and artesunate in treating malaria?

A11: While both are effective antimalarial drugs, studies show that artesunate, when administered orally, exhibits higher antimalarial bioavailability compared to artemether. [] This translates to artesunate achieving a significantly larger area under the plasma antimalarial activity time curve and a higher maximum plasma antimalarial activity than artemether, even at a lower molar dose. []

Q12: Has artemether shown efficacy against parasites other than Plasmodium species?

A12: Yes, both in vitro and in vivo studies demonstrate that artemether possesses activity against other parasites like Schistosoma mansoni, [, ] Fasciola hepatica [] and Leishmania infantum. [] This highlights its potential as a broad-spectrum antiparasitic agent.

Q13: Is there evidence of emerging resistance to artemether?

A13: While artemether has been considered an effective drug against multidrug-resistant Plasmodium falciparum, there have been reports of recrudescent infections after intramuscular artemether treatment. [] These cases, although few, raise concerns about potential emerging resistance to this vital antimalarial drug.

Q14: Does the presence of pfmdr1 gene amplification in Plasmodium falciparum impact the efficacy of artemether-lumefantrine?

A14: In vitro studies suggest that pfmdr1 gene amplification in P. falciparum is associated with reduced susceptibility to both lumefantrine and artemisinin. [] This finding raises concerns about the potential for pfmdr1 amplification to contribute to artemether-lumefantrine treatment failure.

Q15: Does artemether induce oxidative stress in the body?

A15: Studies show that artemether can cause a decrease in reduced glutathione levels and antioxidant enzyme activity in the liver and kidneys of rats. [, ] This indicates a potential for artemether to induce oxidative stress in these organs.

Q16: Are there any safety concerns with long-term administration of artemether?

A16: While artemether is generally well-tolerated, some studies have indicated potential toxicity with prolonged use. In rats, chronic administration of artemether caused histopathological changes in the stomach, intestines, liver, kidneys, and adrenal glands. [] These changes were reversible upon discontinuation of the drug, but they underscore the need for further investigation into the long-term safety profile of artemether.

Q17: Are there alternative routes of administration for artemether besides oral and intramuscular?

A17: Yes, a sublingual spray formulation of artemether (ArTiMist) has been investigated for children who have difficulty tolerating oral medication or present with severe malaria. [, ] This formulation has demonstrated promising results in achieving rapid parasite clearance and clinical recovery. []

Q18: What analytical techniques are commonly employed for the detection and quantification of artemether and its metabolites in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is frequently used for quantifying artemether and its metabolites in biological samples. [, , ] These methods offer high sensitivity and selectivity for accurately measuring drug concentrations.

Q19: Are there any potential alternatives to artemether-lumefantrine for malaria treatment?

A19: Artesunate plus amodiaquine is another artemisinin-based combination therapy that has shown non-inferior efficacy and safety profiles compared to artemether-lumefantrine in a clinical trial conducted in Colombia. [] Further research is warranted to explore its potential as an alternative treatment option.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)

![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)